2-(3-methoxyphenoxy)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide
Description
This compound (CAS: 946213-85-0) is a tetrahydroquinoline derivative featuring a propane-1-sulfonyl group at the 1-position and a 2-(3-methoxyphenoxy)acetamide moiety at the 6-position. Its molecular formula is C₂₁H₂₆N₂O₅S, with a molecular weight of 418.5065 g/mol . The propane-1-sulfonyl group enhances metabolic stability by resisting enzymatic hydrolysis, while the 3-methoxyphenoxy fragment may contribute to receptor-binding affinity through aromatic interactions.
Properties
IUPAC Name |
2-(3-methoxyphenoxy)-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-3-12-29(25,26)23-11-5-6-16-13-17(9-10-20(16)23)22-21(24)15-28-19-8-4-7-18(14-19)27-2/h4,7-10,13-14H,3,5-6,11-12,15H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTOHJWWGLKYFOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)COC3=CC=CC(=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
Positional Isomerism: The substitution position on the tetrahydroquinoline scaffold (6- vs. 7-position) significantly impacts receptor binding. For example, the thiophene analogue (7-position) in may adopt a distinct binding pose compared to the target compound’s 6-substitution.
Functional Group Effects :
- Sulfonyl vs. Trifluoroacetyl : The propane-1-sulfonyl group in the target compound offers greater hydrolytic stability than the trifluoroacetyl group in , which is prone to nucleophilic attack.
- Methoxy vs. Benzyl : Methoxy groups (as in the target compound) improve aqueous solubility, whereas bulky benzyl groups (e.g., ) enhance hydrophobic interactions but may reduce bioavailability.
Synthetic Feasibility : Compounds with simpler substituents (e.g., ethyl esters in ) achieve higher yields (65–90%) compared to multi-step syntheses of benzamide derivatives (e.g., 28c in ).
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